6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole
Description
6-Chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at position 6 with a chlorine atom and at position 2 with a piperazine ring bearing a pyridin-2-yl group. This structure combines aromatic, electron-deficient benzoxazole with a piperazine moiety, a common pharmacophore in medicinal chemistry due to its ability to modulate receptor interactions. The molecular formula is C₁₆H₁₄ClN₅O, with an average molecular mass of 327.77 g/mol (calculated). Its synthesis typically involves coupling 6-chloro-2-(piperazin-1-yl)-1,3-benzoxazole with 2-chloropyridine under nucleophilic aromatic substitution conditions .
Properties
IUPAC Name |
6-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-12-4-5-13-14(11-12)22-16(19-13)21-9-7-20(8-10-21)15-3-1-2-6-18-15/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVCGIMKKFUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(O3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with chloroacetyl chloride can yield 2-chloro-1,3-benzoxazole, which can then be further reacted with 1-(2-pyridinyl)piperazine under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the benzoxazole ring.
Reduction: Reduced derivatives of the benzoxazole.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antitubercular activities.
Medicine: Potential therapeutic agent for treating bacterial infections and tuberculosis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. It is believed to inhibit the growth of bacteria by interfering with their DNA synthesis and repair mechanisms. The compound may also bind to bacterial enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key differences between the target compound and its analogs:
Key Observations :
Comparison :
Hypotheses :
- The pyridin-2-yl group in the target compound may improve binding to adenosine or serotonin receptors, common targets for benzoxazole derivatives.
- Chlorine at position 6 likely reduces oxidative metabolism, extending half-life compared to non-halogenated analogs.
Biological Activity
6-Chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound, drawing on diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 343.83 g/mol
- IUPAC Name : this compound
This compound features a benzoxazole core, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.
Anticancer Activity
Research has demonstrated that benzoxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various benzoxazole compounds can induce apoptosis in cancer cell lines through multiple pathways:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Induction of apoptosis |
| Compound B | A549 | 8.5 | Inhibition of cell proliferation |
| Compound C | HeLa | 4.0 | DNA damage induction |
The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is expected to follow similar patterns due to its structural similarities with known active compounds.
Anti-inflammatory Activity
Benzoxazole derivatives are also recognized for their anti-inflammatory properties. One study highlighted the efficacy of certain benzoxazole compounds in reducing inflammation in animal models:
- Carrageenan-induced paw edema model : Compounds exhibited a significant reduction in paw swelling compared to control groups.
- Mechanism : The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Interaction with Enzymes : The compound may interact with serine proteases and other enzymes involved in cancer progression and inflammation.
Target Proteins
| Target Protein | Function | Role in Disease |
|---|---|---|
| Serine Protease 1 | Enzyme activity modulation | Cancer metastasis |
| COX Enzymes | Prostaglandin synthesis | Inflammation |
Case Studies
Recent studies have focused on synthesizing and evaluating new derivatives based on the benzoxazole scaffold. For example:
-
Study on Derivatives : A series of derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines.
- Results indicated that modifications at specific positions on the benzoxazole ring enhanced anticancer activity.
- Animal Models : In vivo studies using murine models demonstrated the potential of these compounds to reduce tumor size significantly compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
